3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including the antidepressant Duloxetine. This compound features a thiophene ring, which is essential for its biological activity and therapeutic applications. The oxalate salt form enhances its stability and solubility, making it more suitable for pharmaceutical formulations.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate belongs to the class of amino alcohols and is categorized as a pharmaceutical intermediate. Its chemical structure includes both amine and alcohol functional groups, contributing to its reactivity and interaction with biological systems.
The synthesis of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol typically involves several steps:
The process can be optimized using various resolving agents such as optically active tartaric acid derivatives to obtain enantiomerically pure forms of the compound. The use of diastereomeric salt formation has been highlighted as an efficient method for achieving optical purity .
The molecular formula for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate is . Its structure includes a propanol backbone with a methylamino group and a thiophene ring, which contributes to its chemical properties and biological activity.
Key structural data include:
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol can participate in several chemical reactions:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity .
The mechanism of action of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is primarily related to its role as a precursor in the synthesis of Duloxetine. It acts on neurotransmitter reuptake mechanisms, particularly inhibiting the reuptake of serotonin and norepinephrine in the brain.
Studies indicate that compounds derived from this amino alcohol exhibit significant pharmacological activity, which has been quantified through various biochemical assays .
Key physical properties include:
Chemical properties include:
Relevant data suggest that the compound's properties make it suitable for various pharmaceutical applications .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate serves several scientific uses:
The compound is formally named as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate, reflecting its dual-component nature consisting of a chiral amino alcohol cation and an oxalic acid counterion. The free base (C₈H₁₃NOS) features a molecular weight of 171.26 g/mol, while the oxalate salt incorporates stoichiometric oxalic acid (C₂H₂O₄), resulting in a higher molecular weight complex [4] [8]. The oxalate salt formation significantly modifies the physicochemical properties, enhancing crystallinity and stability compared to the free base, which is crucial for purification and storage in synthetic applications [3].
Stereochemistry fundamentally defines this compound's functionality. The chiral center at the C1 position of the propanol chain gives rise to enantiomers designated as (R)- and (S)- configurations. These enantiomers display distinct pharmacological relevance:
The (R)-enantiomer possesses the absolute configuration crucial for synthesizing duloxetine, evidenced by its InChI Key (YEJVVFOJMOHFRL-SSDOTTSWSA-N) and SMILES notation (OC@@HCCNC) [5] [6]. Key physicochemical parameters include a calculated Topological Polar Surface Area (TPSA) of 60.5 Ų and a consensus LogP value of 1.35, indicating moderate lipophilicity favorable for synthetic manipulations [5] [9]. The oxalate salt formation effectively neutralizes the basic amine group, forming a stable crystalline structure that facilitates isolation and purification.
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | (R)-Enantiomer | (S)-Enantiomer | Oxalate Salt |
---|---|---|---|
IUPAC Name | (1R)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | (1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | 3-(methylamino)-1-thiophen-2-ylpropan-1-ol; oxalic acid |
CAS Registry | 116539-57-2 | 116539-55-0 | Not Specified |
Molecular Formula | C₈H₁₃NOS (Base) | C₈H₁₃NOS (Base) | C₁₀H₁₅NO₅S (Salt) |
Canonical SMILES | CNCCC@HC1=CC=CS1 | CNCCC@@HC1=CC=CS1 | C(CC(C1=CC=CS1)O)N.C(=O)(C(=O)O)O |
InChI Key | YEJVVFOJMOHFRL-SSDOTTSWSA-N | YEJVVFOJMOHFRL-ZETCQYMHSA-N | Not Provided |
Other Identifiers | UNII-JA6LX0L39E; MFCD09026399 | UNII:MN1J3TV06Q; MFCD07357308 | ClearSynth Product Code |
The development of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is intrinsically linked to the quest for efficient synthetic routes to SNRIs, particularly duloxetine. Early synthetic approaches to amino alcohol intermediates faced significant challenges in achieving high enantiomeric purity necessary for pharmaceutical efficacy. Initial methodologies relied on classical resolution techniques or low-yielding chiral syntheses, which were impractical for industrial-scale production [10]. The introduction of this specific amino alcohol intermediate represented a strategic innovation by enabling a more direct, stereocontrolled pathway to the duloxetine core structure.
Patent literature documents the compound's emergence as a pivotal solution to stereochemical challenges in antidepressant synthesis. US7259264B2 specifically details processes involving 3-methylamino-1-(2-thienyl)-1-propanone and its reduction to the chiral amino alcohol, highlighting the compound's role in overcoming limitations of earlier routes like the Mannich or Michael reactions, which often suffered from racemization issues or required cumbersome purification steps [10]. The development of catalytic asymmetric reduction methods for the corresponding ketone precursor (3-methylamino-1-(2-thienyl)-1-propanone) marked a significant industrial advancement, enabling the economical production of enantiomerically pure amino alcohol at scale. This methodological evolution facilitated the transition from multi-step resolution processes to direct asymmetric synthesis, significantly impacting production economics for duloxetine [10].
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate serves as the essential chiral precursor in synthesizing duloxetine hydrochloride, a potent SNRI antidepressant. The (R)-enantiomer undergoes direct O-arylation with fluoronaphthalene derivatives under basic conditions, forming the core structure of duloxetine with retention of configuration [6] [10]. The oxalate salt form is commercially supplied specifically as a high-purity intermediate (typically >98% chemical purity and >99% enantiomeric excess) to ensure the final active pharmaceutical ingredient meets stringent regulatory requirements [3] [6].
The oxalate salt offers distinct processing advantages:
Industrial synthesis employs multiple routes to generate this critical intermediate:
Table 2: Key Synthetic Pathways to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Synthetic Method | Starting Materials | Key Conditions | Yield & Stereoselectivity | Industrial Advantages |
---|---|---|---|---|
Asymmetric Hydrogenation | 3-(Methylamino)-1-(2-thienyl)-1-propanone | Chiral catalysts (e.g., Ru-BINAP complexes) | High yield (85-92%); >99% ee [10] | Direct enantioselective route; minimal purification |
Chiral Reduction (Chemical) | Ketone precursor | (S)-Me-CBS catalyst / borane | ~90% yield; 95-98% ee [10] | Well-established chemistry; scalable |
Nucleophilic Displacement | (S)-3-Halo-1-(thiophen-2-yl)propan-1-ol | Methylamine in THF, N₂ atmosphere | Moderate yield (75-80%); risk of racemization [6] | Simple reagents; avoids specialized catalysts |
Enzymatic Resolution | Racemic amino alcohol | Enantioselective acylase enzymes | Maximum 50% yield; high ee [8] | Green chemistry; high specificity |
The oxalate salt formation typically occurs as the final purification step after synthesizing and resolving the amino alcohol base. The amino alcohol is dissolved in a suitable solvent (e.g., acetone or ethanol), combined with stoichiometric oxalic acid, and crystallized. This process yields pharmaceutical-grade intermediate material meeting specifications for residual solvents, heavy metals, and chiral purity required for subsequent coupling reactions in duloxetine manufacturing [3] [6]. Suppliers explicitly emphasize its "for research use only" status and strict exclusion from human consumption, highlighting its role in chemical synthesis rather than direct therapeutic application [3] [7].
Table 3: Pharmaceutical Compounds Derived from Chiral Intermediate
Intermediate Form | Target Active Pharmaceutical Ingredient | Key Structural Transformation | Suppliers/Product Category |
---|---|---|---|
(R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Duloxetine Hydrochloride | O-arylation with 1-fluoronaphthalene | BOC Sciences (B2692-009152) [6] |
Oxalate Salt | Duloxetine Hydrochloride | Salt exchange during final purification | ClearSynth (Impurity Standard) [3] |
(S)-Enantiomer | Not pharmaceutically relevant | N/A | Research chemical suppliers [9] |
Racemic Free Base | Requires chiral resolution | Separation via diastereomeric salts | Chemical vendors [8] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2